molecular formula C6H2N6O6 B178293 2-Azido-1,3,5-trinitrobenzene CAS No. 1600-31-3

2-Azido-1,3,5-trinitrobenzene

Cat. No. B178293
CAS RN: 1600-31-3
M. Wt: 254.12 g/mol
InChI Key: SFAXANKELJNWSA-UHFFFAOYSA-N
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Description

2-Azido-1,3,5-trinitrobenzene is a derivative of 1,3,5-Trinitrobenzene . It is an aromatic high explosive composed of a benzene ring with three azido groups (-N3) and three nitro groups (-NO2) alternating around the ring, giving the chemical formula C6(N3)3(NO2)3 .


Synthesis Analysis

New energetic fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .


Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

The initial decomposition mechanisms of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) were studied using a quantum-based molecular dynamics (MD) method at several temperatures, to uncover its fundamental reaction mechanism and kinetic properties .

Scientific Research Applications

Energetic Material Synthesis

The synthesis of energetic fully-substituted polynitrobenzene derivatives, including azido derivatives, has been explored for potential applications in high-energy materials. These compounds, characterized using various techniques like NMR and X-ray diffraction, exhibit good thermal stability and low impact sensitivity, making them superior to traditional TNT. Their high heat of formation and reasonable detonation velocities and pressures indicate potential for use in explosives and propellants (Yang et al., 2018).

Dyes and Pigments

Research into azo compounds derived from nitroanilines, obtained from trinitrotoluene and trinitrobenzene, has shown that these compounds can be effective dyes and pigments. They offer a wide color range and high colorfastness, along with high thermal stability and fungicidal properties, suitable for coloring textile materials (Kobrakov et al., 2020).

Thermal and Safety Properties

Studies on triamino-trinitrobenzene (TATB) and its formulations have provided insights into their synthesis, analytical methods, thermophysical properties, performance, formulations, and safety aspects. TATB's characteristics, such as thermal stability and low sensitivity to impact, make it a valuable component in energetic material formulations (Boddu et al., 2010).

Gas-Liquid Chromatography

1,3,5-Trinitrobenzene has been used as a stationary phase in chromatography for aromatic amines and hydrocarbons. The complexing of these donors with trinitrobenzene plays a significant role in this system (Cooper et al., 1967).

Reactive Crystallization Kinetics

The kinetics of gas-liquid reactive crystallization of triamino-trinitrobenzene, an insensitive high energetic material, has been extensively studied. Insights into the effects of raw material concentration, reactive temperature, and ammonia feeding rate on crystallization have implications for manufacturing processes in the military and civil fields (Ruqin et al., 2018).

Safety And Hazards

2-Azido-1,3,5-trinitrobenzene is highly flammable and very toxic. It is fatal if swallowed or in contact with skin. It may cause an allergic skin reaction and serious eye damage. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of 2-Azido-1,3,5-trinitrobenzene research are not well-documented in the literature. More research is needed to understand its potential applications and risks .

properties

IUPAC Name

2-azido-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAXANKELJNWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390742
Record name 2-Azido-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1,3,5-trinitrobenzene

CAS RN

1600-31-3
Record name NSC126434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Azido-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
GO Reddy, BKM Murali… - Propellants, Explosives …, 1983 - Wiley Online Library
Thermal decomposition of picryl azide has been studied under non‐isothermal and isothermal conditions using a simultaneous TG‐DSC technique. Picryl azide melts and then …
Number of citations: 21 onlinelibrary.wiley.com
N Sen, E Ozkaramete, N Yilmaz, S Oz, I Svoboda… - 2014 - openaccess.ahievran.edu.tr
1,2-Dichloro benzene (I) and 1,2,3-trichloro benzene (II) were nitrated under appropriate strong conditions. Nitrated mixtures were reacted with NaN3 in polar solvents. As a result of the …
Number of citations: 3 openaccess.ahievran.edu.tr
N Şen, E Özkaramete, N Yilmaz, S Öz… - Journal of Energetic …, 2014 - Taylor & Francis
1,2-Dichloro benzene (I) and 1,2,3-trichloro benzene (II) were nitrated under appropriate strong conditions. Nitrated mixtures were reacted with NaN 3 in polar solvents. As a result of the …
Number of citations: 3 www.tandfonline.com
V Krishna Mohan, TB Tang - The Journal of chemical physics, 1983 - pubs.aip.org
This paper reports an investigation of the slow decomposition and explosion of solid energetic materials using continuously recorded time‐resolved mass spectrometry. Five …
Number of citations: 23 pubs.aip.org
J Šarlauskas, Z Anusevičius… - Central European Journal …, 2012 - yadda.icm.edu.pl
The objective of this work was to prepare benzofuroxan derivatives as new, dense, potentially energetic materials and to investigate their properties, with the main focus being on 5, 6-…
Number of citations: 18 yadda.icm.edu.pl
AO Yigiter, MK Atakol, M Levent Aksu… - Journal of Thermal …, 2017 - Springer
There were 10 nitrogen-rich energetic compounds prepared by the reaction of 2,4,6-trinitrochlorobenzen (picryl chloride) with pyrazole, 1,2,4-triazole, imidazole, 3-aminopyrazole, 3-…
Number of citations: 21 link.springer.com
J Yang, F Wang, J Zhang, G Wang, X Gong - Journal of molecular …, 2013 - Springer
5-Diazido-3-nitrazapentane (DANP) and 1,7-diazido-2,4,6-trinitrazaheptane (DATNH) are two energetic plasticizers. To better understand them, a detailed theoretical investigation was …
Number of citations: 16 link.springer.com
MH Keshavarz - Propellants, Explosives, Pyrotechnics, 2013 - Wiley Online Library
This paper describes an improved simple model for prediction of impact sensitivity of different classes of energetic compounds containing nitropyridines, nitroimidazoles, nitropyrazoles, …
Number of citations: 71 onlinelibrary.wiley.com
MH Keshavarz - Propellants, Explosives, Pyrotechnics, 2010 - Wiley Online Library
This paper describes the development of a simple model for predicting the impact sensitivity of nitroaromatics, benzofuroxans, nitroaromatics with α‐CH, nitramines, nitroaliphatics, …
Number of citations: 70 onlinelibrary.wiley.com
BM Rice, JJ Hare - The Journal of Physical Chemistry A, 2002 - ACS Publications
Quantum mechanically determined electrostatic potentials for isosurfaces of electron density of a variety of CHNO explosive molecules are analyzed to identify features that are …
Number of citations: 598 pubs.acs.org

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